molecular formula C14H14N4 B11759159 [1,1'-Biphenyl]-4,4'-dicarboximidamide

[1,1'-Biphenyl]-4,4'-dicarboximidamide

Cat. No.: B11759159
M. Wt: 238.29 g/mol
InChI Key: UHAGMGPUCFRHSM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-dicarboximidamide: is an organic compound that consists of two benzene rings connected by a single bond, with each benzene ring substituted with a carboximidamide group at the para position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboximidamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines under specific conditions. One common method is the reaction of 4,4’-dicarboxylic acid chloride with ammonia in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate amide, which is then converted to the desired carboximidamide.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-4,4’-dicarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide groups to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4,4’-dicarboximidamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, [1,1’-Biphenyl]-4,4’-dicarboximidamide can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboximidamide involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond, without additional functional groups.

    4,4’-Dicarboxy-1,1’-biphenyl: A related compound with carboxylic acid groups instead of carboximidamide groups.

    4,4’-Diamino-1,1’-biphenyl: Another similar compound with amino groups instead of carboximidamide groups.

Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboximidamide is unique due to the presence of carboximidamide groups, which provide distinct reactivity and interaction capabilities compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in synthesis, medicinal chemistry, and materials science.

Biological Activity

[1,1'-Biphenyl]-4,4'-dicarboximidamide (CAS Number: 23034046) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Property Details
Molecular Formula C14H14N4
Molecular Weight 238.28 g/mol
IUPAC Name N,N'-[1,1'-biphenyl]-4,4'-dicarboximidamide
Canonical SMILES NC(=N)C(C1=CC=CC=C1)C(=N)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting signaling pathways and cellular functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to receptors, potentially altering their activity and downstream signaling.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research has also shown that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and demonstrated significant inhibitory effects.

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
    • : Suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the effectiveness against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : Zones of inhibition were observed, indicating significant antimicrobial activity at concentrations of 25 µg/disc.
    • : Supports further investigation into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, Receptor modulation
[2-(3-Chlorophenyl)-5-(trifluoromethyl)phenol]AnticancerApoptosis induction
[N-(2-Hydroxyethyl)-N'-(3-methylphenyl)urea]AntimicrobialCell wall synthesis inhibition

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

4-(4-carbamimidoylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18)

InChI Key

UHAGMGPUCFRHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N

Origin of Product

United States

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